molecular formula C54H34O8 B11814865 2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid

2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid

Cat. No.: B11814865
M. Wt: 810.8 g/mol
InChI Key: FCFWETFMNTVATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid is a complex organic compound with a unique structure characterized by multiple carboxyphenyl groups attached to an anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with carboxyphenyl groups.

    Coupling Reactions: These reactions are used to link different aromatic units together, forming the complex structure of the compound.

    Oxidation Reactions: These reactions are employed to introduce carboxyl groups into the aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert carboxyl groups to alcohols or aldehydes.

    Substitution: Aromatic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted aromatic compounds.

Scientific Research Applications

2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid has several scientific research applications:

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: It is studied for its potential use in biological imaging and as a fluorescent probe.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and in photodynamic therapy.

    Industry: The compound is used in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s multiple carboxyl groups allow it to form strong hydrogen bonds and electrostatic interactions with these targets, influencing their structure and function. Additionally, its aromatic structure enables it to participate in π-π stacking interactions, which are important in biological and material science applications.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(4-carboxyphenyl)benzene: This compound has a similar structure but lacks the anthracene core.

    Tetrakis(4-carboxyphenyl)porphyrin: This compound contains multiple carboxyphenyl groups but has a porphyrin core instead of an anthracene core.

Uniqueness

2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid is unique due to its anthracene core, which imparts specific electronic and optical properties. This makes it particularly valuable in applications requiring high fluorescence and stability.

Properties

Molecular Formula

C54H34O8

Molecular Weight

810.8 g/mol

IUPAC Name

2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid

InChI

InChI=1S/C54H34O8/c55-51(56)33-19-15-31(16-20-33)35-7-5-9-37(27-35)39-23-25-45(53(59)60)47(29-39)49-41-11-1-2-12-42(41)50(44-14-4-3-13-43(44)49)48-30-40(24-26-46(48)54(61)62)38-10-6-8-36(28-38)32-17-21-34(22-18-32)52(57)58/h1-30H,(H,55,56)(H,57,58)(H,59,60)(H,61,62)

InChI Key

FCFWETFMNTVATB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C(C=CC(=C4)C5=CC=CC(=C5)C6=CC=C(C=C6)C(=O)O)C(=O)O)C7=C(C=CC(=C7)C8=CC=CC(=C8)C9=CC=C(C=C9)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.